molecular formula C8H6K2O4 B1588222 Potassium phthalate (2:1) CAS No. 29801-94-3

Potassium phthalate (2:1)

Cat. No. B1588222
CAS RN: 29801-94-3
M. Wt: 244.33 g/mol
InChI Key: DFOLZSTWYAQVDC-UHFFFAOYSA-N
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Description

Potassium hydrogen phthalate, often called simply KHP, is an acidic salt compound. It forms white powder, colorless crystals, a colorless solution, and an ionic solid that is the monopotassium salt of phthalic acid .


Synthesis Analysis

KHP is slightly acidic, and it is often used as a primary standard for acid–base titrations because it is solid and air-stable, making it easy to weigh accurately . It is not hygroscopic . It is also used as a primary standard for calibrating pH meters because, besides the properties just mentioned, its pH in solution is very stable .


Chemical Reactions Analysis

KHP dissociates completely in water, giving the potassium cation (K+) and hydrogen phthalate anion (HP− or Hphthalate−). It then acts as a weak acid, where hydrogen phthalate reacts reversibly with water to give hydronium (H3O+) and phthalate ions .


Physical And Chemical Properties Analysis

Potassium hydrogen phthalate has a molar mass of 204.222 g·mol−1. It appears as a white or colorless solid with a density of 1.636 g/cm3. It has a melting point of 295 °C and decomposes beyond this temperature. It is soluble in water (80 g/L at 20 °C) and slightly soluble in alcohol .

Safety And Hazards

Potassium hydrogen phthalate may cause irritation to eyes, skin, and the respiratory tract. It is recommended to avoid contact with dust and wash areas of contact with water. For eyes, medical attention should be sought if irritation persists .

Future Directions

There is a growing emphasis on developing efficient and effective technologies for removing harmful compounds like phthalates from the environment. Biodegradation of phthalates using microorganisms could play a significant role in this regard .

properties

InChI

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOLZSTWYAQVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K].[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-99-3 (Parent)
Record name Potassium phthalate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029801943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90952241
Record name Benzene-1,2-dicarboxylic acid--potassium (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium phthalate (2:1)

CAS RN

29801-94-3
Record name Potassium phthalate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029801943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2-dicarboxylic acid--potassium (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phthalate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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